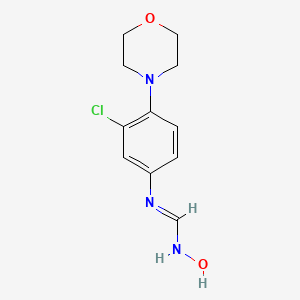

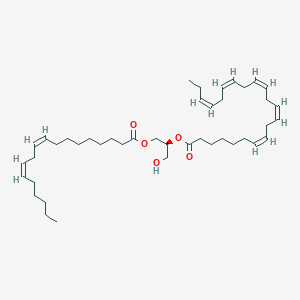

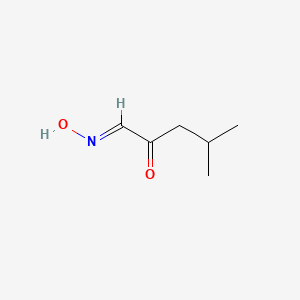

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide involves multiple steps, including the aminomethylation of specific phenyl derivatives with paraformaldehyde and morpholine, followed by reactions with Grignard reagents and hydrochlorides. For instance, a series of tertiary aminoalkanols and their hydrochlorides were synthesized, starting from phenylacetyl chloride and substituted benzenes, demonstrating the versatility and complexity of synthesizing these types of compounds (Isakhanyan et al., 2014).

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide demonstrate significant antibacterial properties. For instance, a study synthesizing and testing tertiary aminoalkanols hydrochlorides, a class of compounds related to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, found notable antibacterial activity (Isakhanyan et al., 2014). Similarly, compounds with a morpholinophenyl structure, closely related to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, have been synthesized and shown to possess antibacterial properties (Thanusu et al., 2010; Merugu et al., 2010).

Biochemical Applications

In biochemical research, N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide derivatives have been used to study various biological mechanisms. For instance, a study exploring a lysosome-targetable fluorescent probe for imaging trivalent cations in living cells utilized a morpholine-type naphthalimide chemsensor, which is structurally similar to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide (Ye et al., 2019).

Pharmaceutical Synthesis and Evaluation

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide and its derivatives have been employed in the synthesis of pharmaceutical compounds. A study demonstrated the synthesis of novel pyrimidines and thiazolidinones, incorporating morpholinophenyl structures, which were then evaluated for their antibacterial activity (Nagaraj et al., 2014). Another study investigated the effects of a specific derivative, TS-011, on hemorrhagic and ischemic stroke, highlighting its potential therapeutic applications (Miyata et al., 2005).

Polymer Science

In polymer science, derivatives of N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide have been utilized in the study of photoinitiators for ultraviolet-curable pigmented coatings. A study explored copolymers containing morpholinophenyl, which are structurally related to N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, assessing their efficiency in ultraviolet curing processes (Angiolini et al., 1997).

Mechanism of Action

Target of Action

TS-011, also known as N-(3-Chloro-4-morpholinophenyl)-N’-hydroxyformimidamide, primarily targets the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) . 20-HETE is a potent vasoconstrictor that contributes to cerebral ischemia .

Mode of Action

TS-011 inhibits 20-HETE synthesis in human and rat renal microsomes . It also inhibits the cytochrome P450 (CYP) isoforms CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11 in cell-free assays . It is selective for these CYPs over CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

properties

IUPAC Name |

N'-(3-chloro-4-morpholin-4-ylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXADXBIGLLOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N=CNO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431234 | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide | |

CAS RN |

339071-18-0 | |

| Record name | N-(3-Chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339071180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanimidamide, N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TS-011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP24MFJ1RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of TS-011?

A1: TS-011 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. [, , , ] It achieves this by inhibiting the activity of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A family, which are responsible for the conversion of arachidonic acid to 20-HETE. []

Q2: Why is inhibiting 20-HETE synthesis considered beneficial in the context of stroke?

A2: 20-HETE is a potent vasoconstrictor. [, , , , ] In the context of stroke, where blood flow to the brain is compromised, the vasoconstrictive effects of 20-HETE can exacerbate ischemic damage. [, , ] By inhibiting 20-HETE synthesis, TS-011 is thought to improve blood flow and reduce the extent of brain injury. [, , , ]

Q3: What evidence supports the potential of TS-011 as a stroke treatment?

A3: Several preclinical studies have shown promising results:

- Reduced infarct size: TS-011 administration has been shown to reduce infarct volume in rodent models of both ischemic and hemorrhagic stroke. [, , , ]

- Improved neurological outcomes: Studies have reported that TS-011 treatment can lead to improved neurological function after stroke in animal models. [, ]

- Reversal of cerebral vasospasm: Research suggests that TS-011 can reverse delayed cerebral vasospasm, a serious complication of subarachnoid hemorrhage, in animal models. [, ]

Q4: How does TS-011 interact with its target enzymes?

A4: While the precise binding interactions are not fully elucidated in the provided research, TS-011 demonstrates potent inhibition of human and rat CYP4A enzymes, with IC50 values in the nanomolar range. [] The compound shows selectivity for CYP4A enzymes, with minimal effects on other CYP enzymes involved in drug metabolism. []

Q5: What are the limitations of the current research on TS-011?

A5: Most of the available data on TS-011 comes from preclinical studies. [, , , , ] Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q6: Are there any known structural analogs of TS-011 being investigated?

A6: Yes, research mentions structural analogs of TS-011, such as HET0016 and compound 24, which share the core structure but have modifications aimed at improving metabolic stability and pharmacokinetic properties. [] This highlights the ongoing efforts to optimize the compound for potential therapeutic use.

Q7: Has TS-011 shown any effects on cerebral blood flow in stroke models?

A7: Findings on the effects of TS-011 on cerebral blood flow in stroke models have been mixed. While some studies report that TS-011 did not significantly alter cerebral blood flow during ischemia, one study observed increased cerebral blood flow following reperfusion in TS-011 pretreated animals. [] Further research is needed to clarify its role in modulating cerebral blood flow after stroke.

Q8: Are there any genetic factors that might influence the response to TS-011?

A8: Research using congenic strains of Dahl salt-sensitive rats suggests that genetic variations in the region of chromosome 5 containing CYP4A genes can influence both 20-HETE production and the development of hypertension. [] This finding highlights the potential for interindividual variability in response to TS-011 based on genetic background.

Q9: What is the significance of studying the effects of TS-011 on cerebral microcirculation?

A9: Cerebral microcirculation plays a crucial role in maintaining adequate blood flow and oxygen supply to brain tissue. [] Studying the effects of TS-011 on microvessels in the ischemic brain can provide valuable insights into its potential neuroprotective mechanisms beyond its effects on larger cerebral arteries.

Q10: What analytical methods are used to study TS-011 and its effects?

A10: Several analytical techniques are employed in the research, including:

- Liquid chromatography-mass spectrometry (LC-MS): Used to measure 20-HETE levels in biological samples, such as cerebrospinal fluid and brain tissue. [, , ]

- Laser-Doppler flowmetry: Used to monitor regional cerebral blood flow in real-time. [, ]

- Vascular casting: Used to visualize and measure the diameter of cerebral arteries. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)

![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)